molecular formula C8H13N3O2 B2561619 ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate CAS No. 929620-52-0

ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2561619
M. Wt: 183.211
InChI Key: LSBKHZUXNJHAQN-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are widely used in various fields due to their unique properties and ability to mimic amide bonds . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the 1,3-dipolar cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic ring containing three nitrogen atoms . The exact structure of “ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate” would depend on the specific locations of the ethyl and isopropyl groups on the triazole ring.


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, form hydrogen bonds, and undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds that are resistant to oxidation and reduction .

Scientific Research Applications

Synthesis and Application in Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a closely related compound, has been developed as a novel coupling reagent for solid-phase peptide synthesis. This reagent, in conjunction with diisopropylcarbodiimide, offers a high coupling efficiency and allows for real-time monitoring of each coupling cycle due to its lack of absorption at 302nm. The application of this reagent in synthesizing endothelin analogues and other challenging sequences highlights its utility in peptide synthesis (Jiang et al., 1998).

Structural Analysis and Molecular Interactions

Structural analysis of compounds containing the triazole carboxylate moiety, such as ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, reveals their capacity to form infinite chains through hydrogen bonding. This behavior is crucial for understanding the supramolecular arrangements and potential applications of these compounds in material science and drug design (Horton et al., 1997).

Influence on Coordination Polymer Structures

Research into positional isomeric effects on the structure of polymer complexes has utilized ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate derivatives. These studies aim to explore how slight variations in the molecular structure of ligands can influence the overall architecture of coordination polymers, which are of interest for their potential applications in catalysis, gas storage, and separation technologies (Cisterna et al., 2018).

Applications in Corrosion Inhibition

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and its derivatives have been investigated as ecological corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the potential of triazole derivatives in protecting industrial materials, showing high inhibition efficiency through physical and chemical adsorption onto the metal surface (Nahlé et al., 2021).

Beyond Click Chemistry

The triazole ring, accessible through click chemistry, facilitates diverse supramolecular interactions due to its nitrogen-rich structure. This versatility enables applications far beyond its initial use, including anion recognition, catalysis, and photochemistry. The unique combination of easy accessibility and diverse functionality makes 1H-1,2,3-triazoles and their derivatives, like ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate, valuable in numerous scientific fields (Schulze & Schubert, 2014).

Safety And Hazards

Like all chemicals, triazoles should be handled with care. Some triazoles may be hazardous and could pose risks to health and safety .

Future Directions

Triazoles are a focus of ongoing research due to their wide range of potential applications. Future research directions could include the development of new synthetic methods, the design of triazole-based drugs, and the exploration of new applications in fields such as materials science .

properties

IUPAC Name

ethyl 1-propan-2-yltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-11(6(2)3)10-9-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKHZUXNJHAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate

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